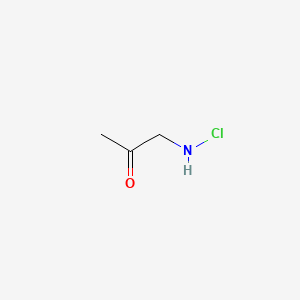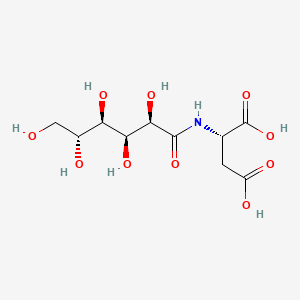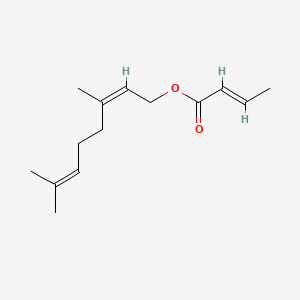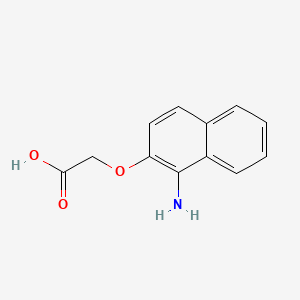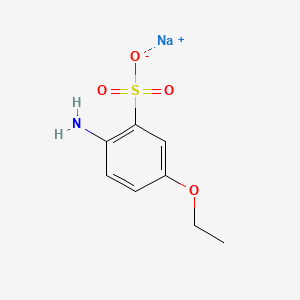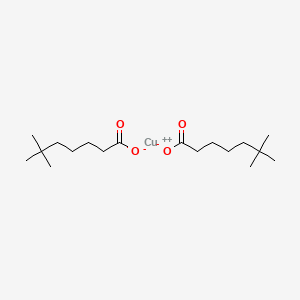
Copper bis(neononanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper bis(neononanoate) is a copper-based compound with the chemical formula C18H34CuO4. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by its coordination of copper ions with neononanoate ligands, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper bis(neononanoate) can be synthesized through the reaction of copper salts with neononanoic acid. One common method involves the reaction of copper(II) acetate with neononanoic acid in an organic solvent such as methanol. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the desired product. The resulting compound is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: In industrial settings, the production of copper bis(neononanoate) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent quality. The industrial production process may also involve additional steps such as solvent recovery and waste management to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Copper bis(neononanoate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the coordination environment of the copper ion and the nature of the neononanoate ligands.
Common Reagents and Conditions:
Oxidation: Copper bis(neononanoate) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve mild temperatures and controlled addition of the oxidizing agent to prevent over-oxidation.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrazine. These reactions are often performed under inert atmosphere to prevent oxidation of the reduced product.
Substitution: Substitution reactions involve the replacement of the neononanoate ligands with other ligands. Common reagents for these reactions include halides, phosphines, and amines. .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) oxide or other copper-containing compounds, while substitution reactions can produce a variety of copper complexes with different ligands .
Scientific Research Applications
Copper bis(neononanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. .
Medicine: Copper bis(neononanoate) is being explored for its anticancer properties.
Industry: In industrial applications, copper bis(neononanoate) is used in the production of advanced materials, including nanomaterials and coatings.
Mechanism of Action
The mechanism of action of copper bis(neononanoate) involves its interaction with molecular targets and pathways in biological systems. The compound can induce cell death through the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components. Additionally, copper bis(neononanoate) can inhibit angiogenesis, the process by which new blood vessels form, thereby restricting the supply of nutrients to tumors and inhibiting their growth .
Comparison with Similar Compounds
Copper bis(neononanoate) can be compared with other copper complexes, such as:
Copper(II) acetate: A commonly used copper compound with applications in organic synthesis and catalysis.
Copper(II) sulfate: Widely used in agriculture and industry for its fungicidal and algicidal properties.
Copper(II) chloride: Used in various chemical reactions and as a catalyst in organic synthesis .
Uniqueness: Copper bis(neononanoate) is unique due to its specific coordination environment and the properties imparted by the neononanoate ligands. This makes it particularly effective in certain catalytic and biological applications, where other copper compounds may not perform as well .
Properties
CAS No. |
93918-24-2 |
|---|---|
Molecular Formula |
C18H34CuO4 |
Molecular Weight |
378.0 g/mol |
IUPAC Name |
copper;6,6-dimethylheptanoate |
InChI |
InChI=1S/2C9H18O2.Cu/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
XHPCFSWADOEIEV-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


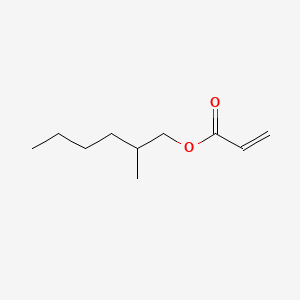

![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)
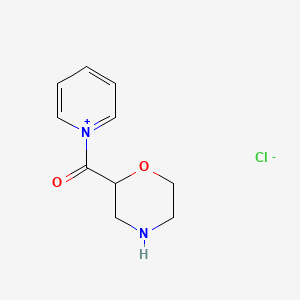
![Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655886.png)
